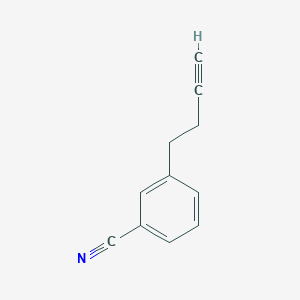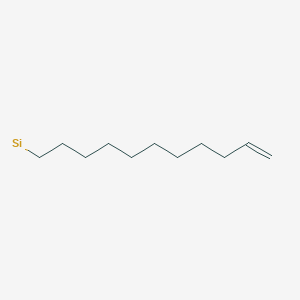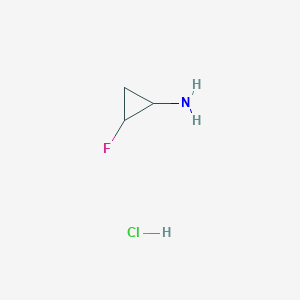![molecular formula C8H12O2 B3097673 Spiro[3.3]heptane-3-carboxylic acid CAS No. 1314960-17-2](/img/structure/B3097673.png)
Spiro[3.3]heptane-3-carboxylic acid
Vue d'ensemble
Description
Spiro[3.3]heptane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as Spiro[3.3]heptane-2-carboxylic acid .
Synthesis Analysis
The synthesis of spiro[3.3]heptane derivatives has been reported in several studies . For instance, the preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed in a study . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .Molecular Structure Analysis
The molecular structure of Spiro[3.3]heptane-3-carboxylic acid can be represented by the InChI code 1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The spiro[3.3]heptane core has been shown to be a saturated benzene bioisostere . This scaffold was incorporated into various drugs, demonstrating its versatility in chemical reactions .Physical And Chemical Properties Analysis
Spiro[3.3]heptane-3-carboxylic acid has a molecular weight of 140.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
Non-aromatic Metal-Organic Frameworks (MOFs)
Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid, H2SHDC) is examined as a non-aromatic terephthalic acid isostere for the first time . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration . This has been presented in the structures of two new MOFs .
High Thermal Stability
Complex 1, a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers, exhibits a surprisingly high thermal stability for a spirocyclic cyclobutane derivative .
Control of Interpenetration
The non-aromatic backbone of Fecht’s acid and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Saturated Benzene Bioisostere
The spiro[3.3]heptane core, with the non-coplanar exit vectors, was shown to be a saturated benzene bioisostere . This scaffold was incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) .
High Potency in Biological Assays
The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays .
Unique 3D-shaped Scaffold
It is often used in medicinal chemistry as a unique 3D-shaped scaffold . Substituted spiro[3.3]heptanes are usually synthesized using linear approaches .
Orientations Futures
Mécanisme D'action
Target of Action
Spiro[3.3]heptane-3-carboxylic acid is a unique compound that has been shown to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This means it can potentially interact with a wide range of targets, depending on the specific drug it is designed to mimic.
Mode of Action
The mode of action of Spiro[3.3]heptane-3-carboxylic acid is primarily through its ability to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, Spiro[3.3]heptane-3-carboxylic acid can mimic the properties of benzene rings in drugs, allowing it to interact with the same targets and produce similar effects .
Biochemical Pathways
The specific biochemical pathways affected by Spiro[3.3]heptane-3-carboxylic acid would depend on the specific drug it is designed to mimic. Given its ability to act as a bioisostere for benzene, it could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of Spiro[3Its structural similarity to benzene suggests it may have similar adme properties to drugs containing benzene rings .
Result of Action
The molecular and cellular effects of Spiro[3.3]heptane-3-carboxylic acid would depend on the specific drug it is designed to mimic. Its ability to act as a bioisostere for benzene suggests it could potentially produce similar effects to drugs containing benzene rings .
Action Environment
The action environment of Spiro[3.3]heptane-3-carboxylic acid would be influenced by a variety of factors, including the specific drug it is designed to mimic, the biological system in which it is used, and the specific conditions of that system .
Propriétés
IUPAC Name |
spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHUUMJSTDLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314960-17-2 | |
| Record name | spiro[3.3]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)
![{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid](/img/structure/B3097606.png)

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)
![2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3097627.png)
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)




![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B3097681.png)

![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)